Lovastatin-Säure

Übersicht

Beschreibung

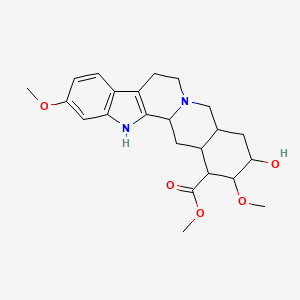

Mevinolinsäure, auch bekannt als die Hydroxy-Säure-Form von Mevinolin, ist ein potenter kompetitiver Inhibitor der 3-Hydroxy-3-methylglutaryl- Coenzym A-Reduktase (HMG-CoA-Reduktase). Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Cholesterin. Mevinolinsäure wird aus dem Pilzmetaboliten Mevinolin gewonnen, der von Aspergillus terreus produziert wird .

Wissenschaftliche Forschungsanwendungen

Mevinolinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Mevinolinsäure übt ihre Wirkung aus, indem sie kompetitiv die HMG-CoA-Reduktase hemmt, das Enzym, das für die Umwandlung von HMG-CoA in Mevalonat, einen Vorläufer im Cholesterinbiosyntheseweg, verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Mevinolinsäure effektiv die Synthese von Cholesterin. Das molekulare Ziel von Mevinolinsäure ist das aktive Zentrum der HMG-CoA-Reduktase, an dem sie bindet und verhindert, dass das Enzym die Umwandlung von HMG-CoA in Mevalonat katalysiert .

Wirkmechanismus

Lovastatin acid, also known as Mevinolinic acid, is a lipid-lowering drug that belongs to the statin class of medications . It is used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .

Target of Action

Lovastatin’s primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the production of cholesterol in the body .

Mode of Action

Lovastatin acts by competitively inhibiting HMG-CoA reductase . This means it competes with the enzyme’s natural substrate, HMG-CoA, for binding sites on the enzyme . When lovastatin binds to HMG-CoA reductase, it prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid, thereby inhibiting cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by lovastatin affects the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . By blocking this pathway, lovastatin reduces the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized in the liver by CYP3A4 isoenzymes , which can lead to significant drug interactions . The influence of intake at the time of administration is very important to achieve an adequate therapeutic effect .

Result of Action

The primary result of lovastatin’s action is a reduction in LDL cholesterol levels . This reduction in cholesterol levels decreases the risk of cardiovascular diseases like heart attack or stroke . Lovastatin may also exert other effects independent of ldl-c lowering, termed pleiotropic effects .

Action Environment

The effectiveness of lovastatin can be influenced by various environmental factors. For instance, new unexpected environmental stimuli have been identified, which induce the synthesis of lovastatin, like quorum sensing-type molecules and support stimuli . Additionally, the presence of certain molecules like butyrolactone I, oxylipins, and spermidine, or the addition of ROS-generating molecules to increase internal ROS levels in the cell, can affect lovastatin’s action .

Biochemische Analyse

Biochemical Properties

Lovastatin acid interacts with HMG-CoA reductase, a key enzyme in the mevalonate pathway . By competitively inhibiting this enzyme, Lovastatin acid prevents the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This interaction reduces the production of cholesterol in the liver, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels in the blood .

Cellular Effects

Lovastatin acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Lovastatin acid can induce apoptosis, a form of programmed cell death, in certain types of cells . It also affects the expression of major histocompatibility complex class II (MHC-II) molecules on various cell types .

Molecular Mechanism

Lovastatin acid exerts its effects at the molecular level through several mechanisms. It binds to HMG-CoA reductase, inhibiting the enzyme’s activity and thereby reducing the production of mevalonic acid . This leads to a decrease in cholesterol synthesis. Lovastatin acid can also influence gene expression. For example, it has been shown to promote the accumulation of mitochondrial DNA in the cytosol, activating the cGAS-STING pathway and leading to apoptosis .

Temporal Effects in Laboratory Settings

The effects of Lovastatin acid can change over time in laboratory settings. For instance, the drug’s effectiveness at reducing LDL cholesterol levels can vary depending on the duration of treatment . Lovastatin acid is also subject to metabolic degradation, which can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Lovastatin acid can vary with different dosages. For instance, studies have shown that Lovastatin acid can significantly reduce methane emissions in goats when administered at certain dosages . Higher dosages may lead to less palatability and potential adverse effects .

Metabolic Pathways

Lovastatin acid is involved in the mevalonate pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, Lovastatin acid reduces the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This interaction can also affect metabolic flux and the levels of other metabolites in the pathway .

Transport and Distribution

Lovastatin acid is transported and distributed within cells and tissues in several ways. It can cross the blood-brain barrier and the placenta . Lovastatin acid is also highly bound to plasma proteins, largely due to its lipophilicity . This binding can influence the drug’s distribution within the body .

Subcellular Localization

Lovastatin acid can be found in various subcellular locations. For instance, it has been shown to accumulate in the cytosol of certain cell types . The drug’s activity and function can be influenced by its subcellular localization, as well as by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Mevinolinsäure wird typischerweise durch Hydrolyse von Mevinolin gewonnen. Die Struktur und absolute Konfiguration von Mevinolin und seiner offenen Säureform, Mevinolinsäure, wurden durch eine Kombination von physikalischen Methoden bestimmt . Die Syntheseroute beinhaltet die Umwandlung von Mevinolin in Mevinolinsäure durch Aufbrechen des Lactonrings unter sauren oder basischen Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Mevinolinsäure beinhaltet die Fermentation von Aspergillus terreus. Der Fermentationsprozess wird durch die Steuerung verschiedener Parameter wie pH-Wert, Temperatur und Nährstoffversorgung optimiert. Jüngste Fortschritte in der Regulierung der Lovastatin-Biosynthese, einschließlich der Verwendung von reaktiven Sauerstoffspezies (ROS) und Quorum-Sensing-Molekülen, haben die Ausbeute an Mevinolinsäure verbessert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mevinolinsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mevinolinsäure kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Mevinolinsäure in ihre reduzierten Formen umwandeln.

Substitution: Mevinolinsäure kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Mevinolinsäure verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Mevinolinsäure gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Compactin (ML-236B): Ein weiterer potenter Inhibitor der HMG-CoA-Reduktase, strukturell ähnlich der Mevinolinsäure.

Lovastatin: Die Lactonform der Mevinolinsäure, ebenfalls ein kompetitiver Inhibitor der HMG-CoA-Reduktase.

Simvastatin: Ein semisynthetisches Derivat von Lovastatin mit ähnlichen inhibitorischen Eigenschaften.

Einzigartigkeit

Mevinolinsäure ist aufgrund ihrer hohen Potenz als HMG-CoA-Reduktase-Inhibitor einzigartig, mit einem Ki-Wert von 0,6 nM im Vergleich zu 1,4 nM für Compactin . Diese hohe Potenz macht sie zu einer wirksamen Verbindung zur Reduktion der Cholesterinsynthese und hat bedeutende Auswirkungen auf die Entwicklung von cholesterinsenkenden Medikamenten .

Eigenschaften

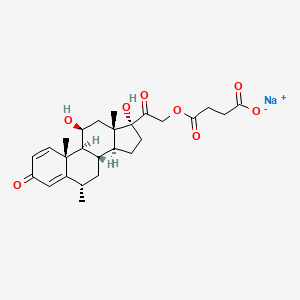

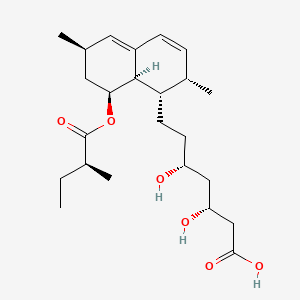

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJODMDSTUBWDW-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873334 | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75225-51-3 | |

| Record name | Lovastatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75225-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevinolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVASTATIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.